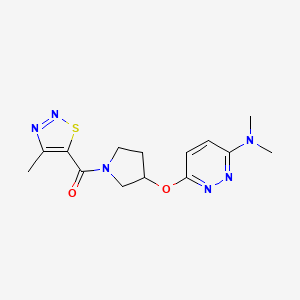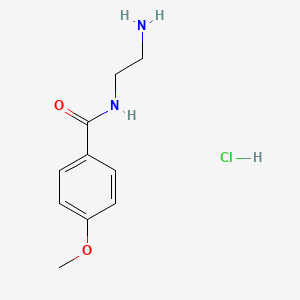![molecular formula C14H13F4N5O B2373330 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide CAS No. 832737-90-3](/img/structure/B2373330.png)
5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . The molecule also contains a fluorophenyl group and a trifluoromethyl group, which are often found in pharmaceuticals and agrochemicals due to their ability to modulate the physical-chemical properties and biological activities of the molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, a fluorophenyl group, and a trifluoromethyl group . The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazolo[1,5-a]pyrimidine core and the fluorophenyl and trifluoromethyl groups . These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study reported the synthesis and crystal structure of a related compound, focusing on its potential as an inhibitor for cancer cell proliferation (Liu et al., 2016).
Novel Drug Discovery
- Pyrazoles, to which this compound belongs, are active molecules in novel drug discovery. Research has been conducted on the synthesis of precursors for novel pyrazole derivatives and their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu et al., 2019).
Anti-inflammatory and Antimicrobial Properties
- Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines with potential anti-inflammatory and antimicrobial activities. This included testing against various bacteria and fungi, providing insights into the therapeutic potential of these compounds (Aggarwal et al., 2014).
Combinatorial Chemistry
- Research into the liquid-phase synthesis of combinatorial libraries based on this compound's scaffold has been conducted. This approach is significant for the rapid synthesis of diverse chemical libraries for drug discovery (Dalinger et al., 2005).
Fluorescent Properties and Agricultural Applications
- A study explored the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and found novel fluorescent properties, suggesting potential use as a fluorophore. Additionally, some derivatives showed potential as inhibitors for certain agricultural pests (Wu et al., 2006).
Antituberculosis Activity
- Another study synthesized a compound structurally related to 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide and evaluated its moderate antituberculosis activity (Ju et al., 2015).
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further studies to elucidate its physical and chemical properties, synthesis methods, and potential applications . If it’s intended for use as a pharmaceutical, additional studies could also be conducted to investigate its pharmacological properties and therapeutic potential .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N5O/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)23-12(20-9)6-10(22-23)13(24)21-19/h1-4,6,9,11,20H,5,19H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLJRFMJGREFJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NN)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


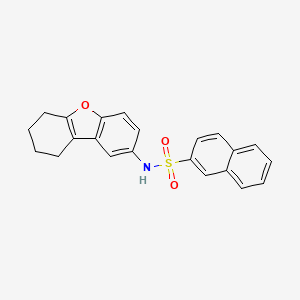
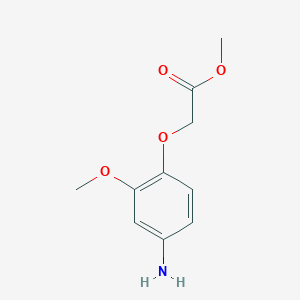
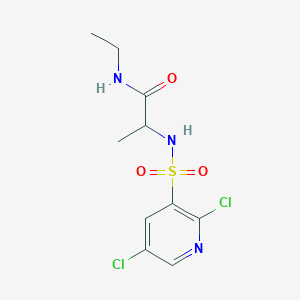
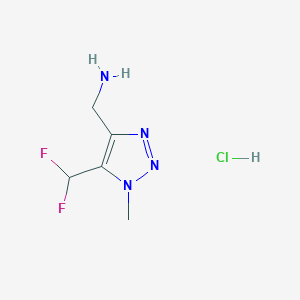
![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)
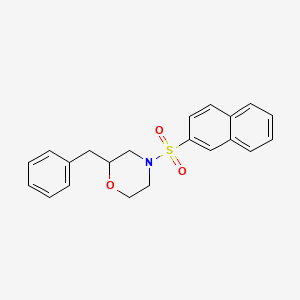
![1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B2373258.png)
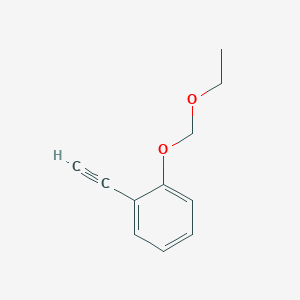
![[1-(Methylamino)cyclooctyl]methanol](/img/structure/B2373261.png)
![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide](/img/structure/B2373262.png)

